molecular formula C16H16N2S2 B2394496 N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890965-68-1

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2394496
CAS RN: 890965-68-1
M. Wt: 300.44
InChI Key: UGNWFTWYOLAPAL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, while not directly mentioned, is structurally related to benzothiazole derivatives studied for their corrosion inhibition properties. For instance, (4-benzothiazole-2-yl-phenyl)-dimethyl-amine showed 95% inhibition efficiency for mild steel in an acidic solution, indicating that related compounds could have similar applications in protecting metals from corrosion. This was supported by experimental data, quantum chemical calculations, and molecular dynamics simulations, which demonstrated a strong adsorption to metal surfaces, hinting at the potential of this compound in similar contexts (Salarvand et al., 2017).

Electrochemical Sensing

Compounds structurally related to this compound have been used in the construction of ion-selective electrodes. For example, ionophores with thiophene and thiazole moieties were employed in polymeric membrane electrodes for the selective detection of Fe³⁺ ions. These studies highlight the potential application of such compounds in the development of sensitive, selective electrochemical sensors for environmental and biomedical analysis (Bandi et al., 2014).

Antimicrobial Activity

Various thiazole derivatives have demonstrated promising antimicrobial activities. For instance, N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, which share a similar structural backbone with this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed activity against different microorganisms, suggesting that this compound could also be explored for its potential antimicrobial effects (Servi et al., 2005).

Anticancer Research

The structural motifs present in this compound are found in compounds that have been investigated for their anticancer activities. For example, derivatives of benzothiazole fused with pyrimidines demonstrated significant in-vitro anticancer activity against various cancer cell lines. This suggests that compounds like this compound could be potential candidates for anticancer drug development (Waghmare et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit quorum sensing (qs) signals inChromobacterium violaceum . QS is a bacterial communication system that regulates gene expression in response to cell density and influences various physiological activities.

Mode of Action

Related compounds have shown to inhibit qs-mediated signals in a dose-dependent manner . This suggests that N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine may interact with its targets to disrupt QS signaling, thereby affecting bacterial behavior.

Biochemical Pathways

The inhibition of qs can affect various downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance .

Result of Action

Related compounds have shown to inhibit qs-mediated gfp signals and clear biofilms at certain concentrations , suggesting potential antimicrobial effects.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNWFTWYOLAPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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